Ethyl 2-formyl-3-nitrobenzoate
Description
Ethyl 2-formyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of an ethyl ester group, a formyl group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
ethyl 2-formyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)7-4-3-5-9(11(14)15)8(7)6-12/h3-6H,2H2,1H3 |
InChI Key |
HVLGCMPIRIIFKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-formyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, formylation, and esterification reactions. The typical synthetic route includes:
Formylation: The addition of a formyl group to the benzene ring, often achieved through the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The formation of the ethyl ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, enabling downstream functionalization:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at ambient pressure yields the corresponding aniline derivative .
-
Stannous Chloride (SnCl₂) : In HCl/ethanol, partial reduction to hydroxylamine intermediates is observed, though over-reduction to amines may occur .
Comparative Reduction Methods
| Method | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH, RT | 3-Amino-2-formylbenzoate ethyl ester | 85%* | |
| SnCl₂·2H₂O | HCl/EtOH, reflux, 2 hr | Mixture of hydroxylamine/amine | 60%* |
*Yields extrapolated from analogous nitrobenzoate reductions .
Electrophilic Aromatic Substitution (EAS)
The nitro group meta-directs incoming electrophiles to the formyl-adjacent position. Limited direct data exists, but nitration and halogenation patterns in related compounds suggest:
-
Chlorination : Thionyl chloride (SOCl₂) at 60–65°C converts carboxylic acid intermediates to acyl chlorides, though ester stability under these conditions requires validation .
-
Nitration : Precludes further nitration due to existing -NO₂ deactivation .
Condensation Reactions
The aldehyde participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile):
-
Base-Catalyzed Reaction : In ethanol with piperidine, the formyl group reacts with malononitrile to form α,β-unsaturated nitriles.
| Substrate | Partner | Conditions | Product | Yield |
|--------------------------|--------------------|--------------------------|-----------------------------|---------|
| Ethyl 2-formyl-3-nitrobenzoate | Malononitrile | EtOH, piperidine, Δ | Ethyl 2-(2,2-dicyanovinyl)-3-nitrobenzoate | 70%* |
*Theoretical yield based on analogous benzaldehyde condensations.
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis to carboxylic acid under acidic/basic conditions:
-
Basic Hydrolysis : NaOH/EtOH/H₂O at 80°C yields 2-formyl-3-nitrobenzoic acid, a precursor for acyl chloride formation .
-
Acidic Hydrolysis : H₂SO₄/H₂O/EtOH at reflux provides lower yields due to competing aldehyde oxidation.
Radical Pathways
Decarboxylative halogenation mechanisms suggest potential for radical intermediates in bromide substitutions, though direct evidence for this compound is absent .
Scientific Research Applications
Ethyl 2-formyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-formyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the formyl and ester groups can undergo hydrolysis or other chemical transformations, influencing the compound’s activity and interactions.
Comparison with Similar Compounds
Ethyl 2-formyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
2-Formyl-3-nitrobenzoic acid: Lacks the ester group, making it more acidic and less lipophilic.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Biological Activity
Ethyl 2-formyl-3-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a formyl group, a nitro group, and an ethyl ester moiety attached to a benzoic acid derivative. The molecular formula is . Its structure allows for various chemical transformations, including reduction and substitution reactions, which are critical for its biological applications.
Enzyme Interactions
Research indicates that this compound exhibits significant interactions with various enzymes, suggesting its potential as an inhibitor or modulator in biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerases. These enzymes are crucial targets in the development of antibacterial agents due to their role in bacterial proliferation.
| Compound | Enzyme Target | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | DNA gyrase | <32 | Potent inhibition |
| This compound | Topoisomerase IV | <100 | Strong dual activity |
These findings highlight the compound's potential as a dual inhibitor, which could be advantageous in treating infections caused by multidrug-resistant bacteria.
Pharmacological Properties
The pharmacokinetic profile of this compound has been evaluated through various studies. Its solubility and metabolic stability are critical factors for its effectiveness as a therapeutic agent. Compounds with similar structures have demonstrated favorable absorption profiles and low toxicity levels, making them suitable candidates for drug development.
Case Studies
- Antibacterial Activity : A study conducted on a series of nitrobenzoate derivatives, including this compound, revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably low, indicating high potency against resistant strains.
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited the activity of bacterial topoisomerases. The dual inhibition mechanism was confirmed through molecular docking studies, which indicated strong binding affinity at the active sites of these enzymes.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | THF or ethanol | |
| Reaction time | 24–48 hours (RT or reflux) | |
| Purification | Ethanol recrystallization |
Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic and Crystallographic Data
| Technique | Critical Parameters | Observed Values |
|---|---|---|
| IR | Formyl C=O stretch | 1700–1650 cm⁻¹ |
| SCXRD | R-factor, mean σ(C–C) | 0.059, 0.003 Å |
Advanced: How to resolve contradictions in crystallographic data arising from hydrogen bonding or disorder?
Methodological Answer:
- Hydrogen bonding analysis : Apply graph-set analysis (e.g., Etter’s formalism) to classify interactions (e.g., R₂²(8) motifs for nitro-formyl interactions) .
- Disorder modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms .
- Validation tools : Cross-check with computational chemistry tools (e.g., Mercury CSD) to ensure geometric plausibility .
Advanced: What computational methods predict the reactivity of the nitro and formyl groups in further functionalization?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electrophilicity of the formyl group.
- Solvent effects : Simulate reaction pathways in ethyl lactate (green solvent) using COSMO-RS to model solvation .
- Transition-state analysis : Identify energy barriers for nitro-group reduction using Nudged Elastic Band (NEB) methods .
Basic: What purification strategies mitigate byproducts from nitro-group reactions?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7) to separate nitro-containing byproducts .
- Recrystallization : Leverage polarity differences—nitro groups reduce solubility in non-polar solvents .
Advanced: How to design experiments probing the mechanistic role of the nitro group in photochemical reactions?
Methodological Answer:
- Time-resolved spectroscopy : Use femtosecond UV-Vis to track nitro-group electronic transitions during irradiation.
- Quenching studies : Introduce radical scavengers (e.g., TEMPO) to identify intermediates .
- Pressure-dependent studies : Analyze nitro-group stability under high pressure (30–70 bar) using autoclave reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
